

# comparing the efficacy of different Cas9 variants (e.g., SpCas9 vs SaCas9)

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Guide to SpCas9 and SaCas9 for Genome Editing

In the rapidly evolving landscape of CRISPR-based genome editing, researchers are presented with a growing toolkit of Cas9 nucleases, each with distinct characteristics. Among the most widely used are Streptococcus pyogenes Cas9 (SpCas9) and Staphylococcus aureus Cas9 (SaCas9). This guide provides a detailed comparison of their efficacy, specificity, and delivery considerations to aid researchers, scientists, and drug development professionals in selecting the optimal variant for their experimental needs.

## **Key Performance Metrics: SpCas9 vs. SaCas9**

A direct comparison of SpCas9 and SaCas9 reveals trade-offs in their size, protospacer adjacent motif (PAM) requirements, and off-target activity. While SpCas9 is the most extensively used Cas9 variant, the smaller size of SaCas9 makes it particularly suitable for therapeutic applications requiring delivery via adeno-associated virus (AAV) vectors, which have limited packaging capacity.[1][2][3]



| Feature             | Streptococcus<br>pyogenes Cas9<br>(SpCas9)           | Staphylococcus<br>aureus Cas9<br>(SaCas9)                    | References    |
|---------------------|------------------------------------------------------|--------------------------------------------------------------|---------------|
| Protein Size        | ~1368 amino acids                                    | ~1053 amino acids                                            | [3][4]        |
| PAM Sequence        | 5'-NGG-3'                                            | 5'-NNGRRT-3' (R = A<br>or G)                                 | [1][5][6]     |
| sgRNA Spacer Length | Optimal at 20 nt<br>(effective range 18-21<br>nt)    | Optimal at 21-22 nt<br>(effective range 19-23<br>nt)         | [7][8]        |
| AAV Delivery        | Challenging to package with sgRNA in a single vector | Readily packaged with sgRNA in a single AAV vector           | [1][2][9][10] |
| On-Target Efficacy  | Generally high                                       | Can be more efficient<br>than SpCas9 at some<br>target sites | [4][7][11]    |
| Off-Target Effects  | Can exhibit significant off-target activity          | Generally lower off-<br>target effects<br>compared to SpCas9 | [4][6][7][12] |

### **Efficacy and Specificity: A Closer Look**

Studies have shown that SaCas9 can edit the genome with greater or comparable efficiencies to SpCas9.[4][7] One study comparing their performance at 11 sites in human induced pluripotent stem cells (iPSCs) and K562 cells found that SaCas9 exhibited higher cleavage activities in K562 cells.[4] Furthermore, SaCas9 has been shown to be more potent than SpCas9 when the PAM sequence is not NNGGAT.[4]

A significant advantage of SaCas9 is its superior fidelity. GUIDE-seq analysis has revealed that SaCas9 has significantly fewer off-target effects compared to SpCas9.[4][7] This is attributed to its longer and more complex PAM requirement, which reduces the frequency of potential target sites in the genome.[6][12][13] Engineered high-fidelity variants of both SpCas9 (e.g., SpCas9-HF1) and SaCas9 (e.g., SaCas9-HF) have been developed to further minimize off-target activity.[1][3]



### **Experimental Data Summary**

The following tables summarize quantitative data from comparative studies on the efficiency and off-target profiles of SpCas9 and SaCas9.

Table 1: Comparison of Gene Editing Efficiencies

| Cell Line | Cas9 Variant | Average Relative<br>Indel Frequency | Reference |
|-----------|--------------|-------------------------------------|-----------|
| iPSCs     | SpCas9       | Normalized to 1.0                   | [4]       |
| iPSCs     | SaCas9       | > 1.0 (Higher at 2 loci)            | [4]       |
| K562      | SpCas9       | Normalized to 1.0                   | [4]       |
| K562      | SaCas9       | > 1.0 (Higher at 4 loci)            | [4]       |

Table 2: Genome-wide Off-Target Analysis using GUIDE-seq

| Cas9 Variant | Number of Off-Target Sites<br>(across 11 sgRNA target<br>sites) | Reference |
|--------------|-----------------------------------------------------------------|-----------|
| SpCas9       | ~350                                                            | [4]       |
| SaCas9       | < 10                                                            | [4]       |

### **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon published findings. Below are outlines of key experimental protocols used to assess the efficacy and specificity of Cas9 variants.

# Protocol 1: Cas9 Activity Assessment using a Fluorescent Reporter Assay

This assay quantifies the nuclease activity of Cas9 in living cells.







- Construct Design: A lentiviral vector is engineered to co-express a fluorescent reporter protein (e.g., EGFP) and an sgRNA targeting the EGFP sequence.
- Cell Transduction: Target cells already expressing the Cas9 variant of interest are transduced with the EGFP reporter lentivirus.
- Flow Cytometry Analysis: After a few days, the percentage of EGFP-negative cells is quantified by flow cytometry. The loss of fluorescence indicates successful Cas9-mediated cleavage of the EGFP gene.
- Data Interpretation: A higher percentage of EGFP-negative cells corresponds to higher Cas9 activity. A non-targeting sgRNA should be used as a negative control.[14][15]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. biocompare.com [biocompare.com]
- 2. AAV CRISPR Vector | VectorBuilder [en.vectorbuilder.com]
- 3. pnas.org [pnas.org]
- 4. Superior Fidelity and Distinct Editing Outcomes of SaCas9 Compared with SpCas9 in Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]



- 5. Comparison of efficiency and specificity of CRISPR-associated (Cas) nucleases in plants: An expanded toolkit for precision genome engineering | PLOS One [journals.plos.org]
- 6. dovepress.com [dovepress.com]
- 7. Superior Fidelity and Distinct Editing Outcomes of SaCas9 Compared with SpCas9 in Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo genome editing using Staphylococcus aureus Cas9 PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adeno-associated virus-mediated delivery of CRISPR-Cas9 for genome editing in the central nervous system PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of efficiency and specificity of CRISPR-associated (Cas) nucleases in plants: An expanded toolkit for precision genome engineering PMC [pmc.ncbi.nlm.nih.gov]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Off-target effects in CRISPR/Cas9 gene editing PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocat.com [biocat.com]
- 15. portals.broadinstitute.org [portals.broadinstitute.org]
- To cite this document: BenchChem. [comparing the efficacy of different Cas9 variants (e.g., SpCas9 vs SaCas9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217788#comparing-the-efficacy-of-different-cas9-variants-e-g-spcas9-vs-sacas9]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com